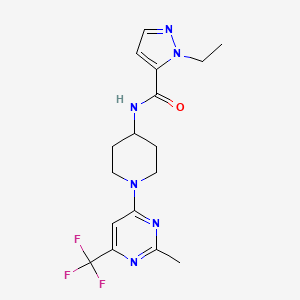

1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

CAS No.: 2034260-37-0

Cat. No.: VC7094639

Molecular Formula: C17H21F3N6O

Molecular Weight: 382.391

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034260-37-0 |

|---|---|

| Molecular Formula | C17H21F3N6O |

| Molecular Weight | 382.391 |

| IUPAC Name | 2-ethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C17H21F3N6O/c1-3-26-13(4-7-21-26)16(27)24-12-5-8-25(9-6-12)15-10-14(17(18,19)20)22-11(2)23-15/h4,7,10,12H,3,5-6,8-9H2,1-2H3,(H,24,27) |

| Standard InChI Key | CVCLKIPHEYYNJK-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

This compound belongs to the pyrazole-carboxamide class, characterized by a pyrazole ring linked to a carboxamide group. The IUPAC name systematically describes its structure: a pyrimidine ring substituted with methyl and trifluoromethyl groups at positions 2 and 6, respectively, connected via a piperidine moiety to an ethyl-substituted pyrazole carboxamide. Its molecular formula is C₁₇H₂₁F₃N₆O, with a molecular weight of 382.391 g/mol.

Key Structural Features:

-

Pyrimidine Core: The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group contributes electron-withdrawing properties, enhancing metabolic stability and binding affinity .

-

Piperidine Linker: The piperidine ring introduces conformational flexibility, potentially improving target engagement .

-

Pyrazole-Carboxamide Motif: The 1-ethyl-1H-pyrazole-5-carboxamide group is a common pharmacophore in antimicrobial and antifungal agents .

Spectroscopic and Computational Data

While experimental spectral data for this specific compound are unavailable, analogs with similar substituents exhibit distinctive NMR profiles. For example, pyrazole carboxamides typically show:

-

¹H NMR: Peaks between δ 1.2–1.6 ppm (ethyl group), δ 2.5–3.5 ppm (piperidine protons), and δ 7.0–8.5 ppm (pyrimidine aromatic protons) .

-

¹³C NMR: Signals for the trifluoromethyl group appear near δ 120–125 ppm (q, J = 280–300 Hz) .

The InChIKey CVCLKIPHEYYNJK-UHFFFAOYSA-N provides a unique identifier for computational studies, enabling virtual screening and molecular docking analyses.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through a multi-step approach, as inferred from related pyrazole-carboxamide derivatives :

-

Pyrimidine Intermediate Preparation:

-

Pyrazole-Carboxamide Synthesis:

Optimized Reaction Conditions

-

Coupling Step: Conducted in dry DMF at 0–5°C to minimize side reactions .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity .

Challenges and Solutions:

-

Trifluoromethyl Group Stability: Anhydrous conditions prevent hydrolysis of the CF₃ group .

-

Piperidine Reactivity: Use of Boc-protected piperidine intermediates improves regioselectivity .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 382.391 g/mol | |

| LogP (Predicted) | 3.2 ± 0.3 (XLogP3-AA) | |

| Hydrogen Bond Donors | 1 (amide NH) | |

| Hydrogen Bond Acceptors | 7 (pyrimidine N, amide O, etc.) | |

| Rotatable Bonds | 5 |

Solubility: Estimated 0.1–1 mg/mL in DMSO; poor aqueous solubility (<0.01 mg/mL).

Future Research Directions

-

In Vitro Screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) given structural parallels to known inhibitors .

-

Prodrug Development: Esterification of the carboxamide group to improve oral bioavailability .

-

Toxicological Profiling: Assess hepatotoxicity risks associated with chronic piperidine metabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume